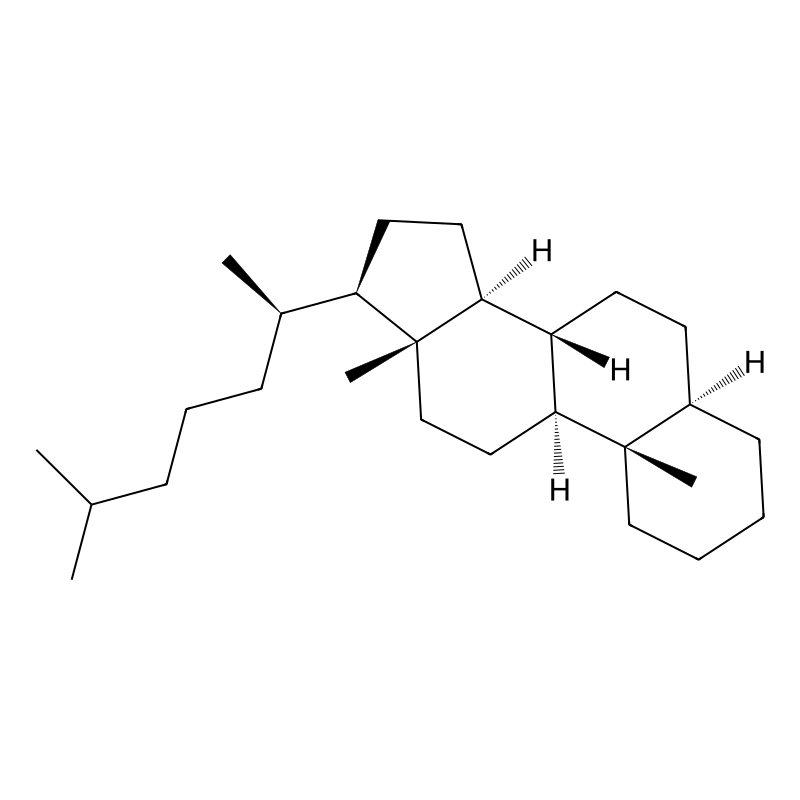

5alpha-Cholestane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5alpha-Cholestane, a saturated derivative of cholesterol, is a C-27 hydrocarbon with the molecular formula C27H48. It is characterized by its unique stereochemistry, specifically the 5alpha configuration. This compound is primarily recognized as a diagenetic product of cholesterol, which is crucial in various biological processes and cellular functions. Cholesterol itself is a vital component of cell membranes and serves as a precursor for steroid hormones, including estrogen and testosterone. The transition from cholesterol to 5alpha-cholestane involves the saturation of the double bond at position 5, resulting in a fully saturated structure that retains the core steroid framework .

- Synthesis of Novel Steroids: Due to its core structure, 5alpha-Cholestane can serve as a building block for the synthesis of new steroid derivatives. Researchers have utilized this property to create novel steroids with potentially valuable biological activities. For instance, a study published in a scientific journal describes the synthesis of thiazolyl and thieno cholestane derivatives, which may hold promise for future drug development [].

- Reduction Reactions: The primary pathway involves the reduction of cholesterol's double bond at position 5. This can be achieved through direct hydrogenation or via intermediate formation of ketones followed by reduction .

- Reactivity with Reagents: One notable reaction includes the interaction of 5alpha-cholestan-6alpha-ol with phosphorus pentachloride, leading to the formation of 6alpha-chloro-5alpha-cholestane. Such reactions highlight the compound's potential for further chemical modifications .

While specific biological activities of 5alpha-cholestane are less documented compared to its parent compound, cholesterol, it is implicated in various metabolic pathways. It may influence lipid metabolism and has been studied for its role in cellular processes related to fatty acid metabolism and lipid peroxidation . Additionally, it serves as a biomarker in geological studies, indicating past biological activity and environmental conditions based on its presence in sedimentary deposits.

The synthesis of 5alpha-cholestane can be achieved through several methods:

- Hydrogenation of Cholesterol: The most straightforward method involves hydrogenating cholesterol under controlled conditions to selectively reduce the double bond at position 5.

- Chemical Modification: Other synthetic routes may involve modifying existing sterols or using advanced organic synthesis techniques to achieve the desired stereochemistry and saturation .

- Biological Synthesis: Some studies suggest that certain microorganisms can convert cholesterol into 5alpha-cholestane through biotransformation processes, although this area requires further research for practical applications.

5alpha-Cholestane has several applications across different fields:

- Geological Indicator: It serves as a biomarker for assessing the thermal maturity and diagenetic history of sedimentary rocks.

- Pharmaceutical Research: Its derivatives may have potential uses in drug development due to their structural similarities to biologically active steroids.

- Industrial Uses: As a saturated hydrocarbon, it may find applications in materials science and organic synthesis where stable aliphatic compounds are required .

Research on interaction studies involving 5alpha-cholestane primarily focuses on its metabolic pathways and reactions with various chemical agents. For instance, studies have shown that its transformation products can interact with biological systems, influencing lipid profiles and potentially affecting health outcomes. Investigations into its interactions with other sterols or fatty acids could provide insights into its role in cellular metabolism and function .

Several compounds share structural similarities with 5alpha-cholestane, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cholesterol | Steroid | Precursor for hormones; contains double bond at C5. |

| 5beta-Cholestane | Steroid | Stereoisomer differing at C5; less common than 5alpha form. |

| Ergosterol | Steroid | Found in fungi; plays roles similar to cholesterol in cell membranes. |

| Sitosterol | Plant Steroid | Plant counterpart to cholesterol; affects lipid metabolism differently. |

Uniqueness of 5alpha-Cholestane: What sets 5alpha-cholestane apart from these compounds is its specific stereochemistry at position five, which influences its stability and reactivity compared to other sterols that may possess unsaturation or different stereochemical configurations .

Physical Description

Solid